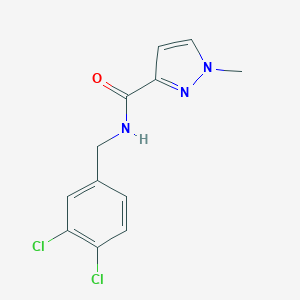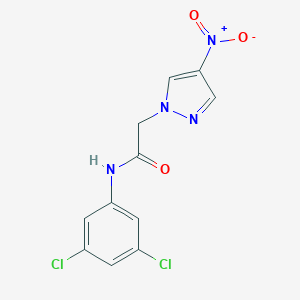
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential use as a research tool. CCPA is a highly selective adenosine A1 receptor agonist, meaning that it binds specifically to this receptor and activates it. Adenosine is a naturally occurring molecule in the body that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. The adenosine A1 receptor is one of four subtypes of adenosine receptors, and it is primarily found in the brain, heart, and kidneys.
作用機序
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide binds specifically to the adenosine A1 receptor and activates it, leading to downstream effects on various physiological processes. Activation of the adenosine A1 receptor can lead to inhibition of neurotransmitter release, reduction in heart rate and blood pressure, and modulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide are primarily mediated through activation of the adenosine A1 receptor. These effects can include reduced neurotransmitter release, decreased heart rate and blood pressure, and modulation of inflammation. 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has also been shown to have neuroprotective effects in animal models of ischemia-reperfusion injury and Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows researchers to specifically target this receptor without affecting other adenosine receptor subtypes. However, one limitation of using 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is that it may not accurately reflect the effects of endogenous adenosine, which can activate multiple adenosine receptor subtypes simultaneously.
将来の方向性
There are several potential future directions for research involving 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. One area of interest is the potential therapeutic benefits of adenosine A1 receptor agonists for conditions such as ischemia-reperfusion injury, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new adenosine A1 receptor agonists with improved selectivity and efficacy. Finally, there is ongoing research exploring the role of adenosine A1 receptor activation in various physiological processes, which may lead to new insights into the function of this receptor in health and disease.
合成法
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is typically synthesized through a multi-step process that involves the reaction of various starting materials. One common method involves the reaction of 3-chloro-4-methoxyaniline with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with chloroacetyl chloride to form the chlorinated pyrazole, which is subsequently reacted with ammonia to form the final product, 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide.
科学的研究の応用
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been used extensively in scientific research as a tool to study the adenosine A1 receptor and its role in various physiological processes. For example, 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been used to investigate the effects of adenosine A1 receptor activation on sleep, cardiovascular function, and inflammation. 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has also been used in studies exploring the potential therapeutic benefits of adenosine A1 receptor agonists for conditions such as ischemia-reperfusion injury, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C13H13Cl2N3O2 |
分子量 |
314.16 g/mol |
IUPAC名 |
4-chloro-N-(3-chloro-4-methoxyphenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-3-18-12(10(15)7-16-18)13(19)17-8-4-5-11(20-2)9(14)6-8/h4-7H,3H2,1-2H3,(H,17,19) |
InChIキー |
HZEFWZXIPBDXHK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)OC)Cl |
正規SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)



![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)

![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)


![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)